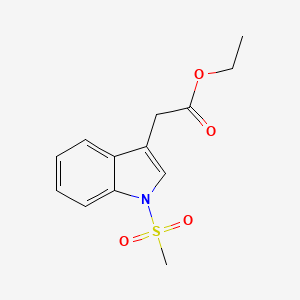

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound is characterized by the presence of an indole ring, an acetic acid moiety, and a methylsulfonyl group attached to the ethyl ester.

Preparation Methods

The synthesis of 1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester typically involves the esterification of indole-3-acetic acid with ethanol in the presence of a strong acid catalyst. The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents include halogens and nitrating agents.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

Biology: Studied for its role in plant growth and development due to its structural similarity to natural plant hormones.

Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, promoting cell elongation and division. In medicinal applications, it may interact with various receptors and enzymes, modulating biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester can be compared with other indole derivatives such as:

Indole-3-acetic acid: The parent compound, known for its role as a plant hormone.

Indole-3-butyric acid: Another plant hormone with similar biological activities.

Indole-3-propionic acid: Known for its antioxidant properties.

1H-Indole-3-acetic acid, methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of indole derivatives.

Biological Activity

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester (commonly referred to as the methylsulfonyl derivative of indole-3-acetic acid) is a synthetic compound derived from indole-3-acetic acid (IAA), a naturally occurring plant hormone known as auxin. This compound exhibits significant biological activity, primarily related to its role as an auxin analog, influencing various physiological processes in plants and showing potential therapeutic applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇NO₄S, with a molecular weight of approximately 239.30 g/mol. Its structure features an indole ring connected to an acetic acid moiety and a methylsulfonyl group attached to the nitrogen atom of the indole. This unique configuration enhances its solubility and biological activity compared to other similar compounds .

Auxin-like Properties

As an auxin analog, this compound plays a crucial role in plant growth and development. Its biological activities include:

- Cell Elongation : Promotes elongation of plant cells, influencing overall plant height and structure.

- Root Development : Enhances root formation and growth, which is vital for nutrient uptake.

- Fruit Development : Stimulates fruit growth and maturation processes.

These properties are essential for agricultural applications, where this compound can be utilized to enhance crop yields and improve plant health .

Potential Anti-Cancer Properties

Recent studies have indicated that this compound may possess anti-cancer properties due to its ability to modulate cellular signaling pathways. Research shows that it can affect:

- Cell Proliferation : Inhibits the proliferation of various cancer cell lines.

- Apoptosis Induction : Triggers programmed cell death in cancer cells by enhancing the activity of caspases, critical enzymes in the apoptosis pathway.

- Signal Transduction Modulation : Alters key signaling pathways involved in cancer progression, such as the ERK signaling pathway .

Case Studies

-

Study on Plant Growth :

- A controlled experiment demonstrated that application of this compound significantly increased root length and biomass in tomato plants compared to untreated controls.

- Anti-Cancer Activity :

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

- Esterification Reactions : Utilizing indole-3-acetic acid with methylsulfonyl chloride under basic conditions.

- Catalytic Methods : Employing catalysts such as indium(III) chloride to facilitate the reaction between indole derivatives and acetic acid moieties .

Comparative Analysis

The following table summarizes key biological activities of various indole derivatives including 1H-Indole-3-acetic acid derivatives:

| Compound | Activity Type | IC₅₀ (µM) | Notes |

|---|---|---|---|

| 1H-Indole-3-acetic acid | Auxin activity | N/A | Promotes cell elongation |

| 1H-Indole-3-acetic acid, methylsulfonyl | Anti-cancer | ~10 | Induces apoptosis in MDA-MB-231 cells |

| Indole-3-acetic acid | Auxin activity | N/A | Natural auxin with similar effects |

Properties

CAS No. |

143278-19-7 |

|---|---|

Molecular Formula |

C13H15NO4S |

Molecular Weight |

281.33 g/mol |

IUPAC Name |

ethyl 2-(1-methylsulfonylindol-3-yl)acetate |

InChI |

InChI=1S/C13H15NO4S/c1-3-18-13(15)8-10-9-14(19(2,16)17)12-7-5-4-6-11(10)12/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

YETLYAKIXNFRPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN(C2=CC=CC=C21)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.